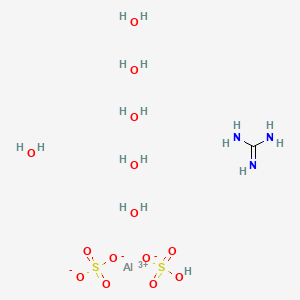
Fubimina
Overview
Description
Scientific Research Applications
FUBIMINA has several scientific research applications, including:
Mechanism of Action
Target of Action
Fubimina, also known as BIM-2201, BZ-2201, and FTHJ, is a synthetic cannabinoid . It primarily targets the CB2 receptor , acting as a reasonably potent agonist . The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes.
Mode of Action
This compound interacts with its target, the CB2 receptor, by binding to it . This binding action triggers a series of biochemical reactions within the cell. This compound has a 12x selectivity over the CB1 receptor , meaning it prefers to bind to the CB2 receptor. This selectivity can lead to specific physiological effects.
Pharmacokinetics
A study has characterized this compound metabolism in human hepatocytes . The study identified 35 metabolites generated by oxidative defluorination, further carboxylation, hydroxylation, dihydrodiol formation, glucuronidation, and their combinations . These metabolites can be used to confirm this compound consumption .
Result of Action
The molecular and cellular effects of this compound’s action are similar to those of other cannabinoids. It produces effects such as locomotor suppression, antinociception, hypothermia, and catalepsy . This compound and similar synthetic cannabinoids often exhibit higher efficacy than most known full agonists of the cb1 receptor .
Future Directions
The future directions of FUBIMINA research could involve further investigation into its metabolism in human hepatocytes . This could help in distinguishing its consumption from other isomers . The high-resolution mass spectrometry (HR-MS) approach used in previous studies could be applicable for differentiating future isomeric synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FUBIMINA involves the reaction of 1-(5-fluoropentyl)-1H-benzo[d]imidazole with naphthalene-1-carboxylic acid chloride . The reaction is typically carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as column chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
FUBIMINA undergoes several types of chemical reactions, including:
Substitution: Substitution reactions can occur at the fluoropentyl or benzimidazole moieties, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include hydroxylated, carboxylated, and substituted derivatives, which can have different pharmacological properties compared to the parent compound .
Comparison with Similar Compounds
FUBIMINA is similar to other synthetic cannabinoids such as AM-2201, AB-CHMINACA, and AB-PINACA . this compound is unique in its high selectivity for the CB2 receptor, which distinguishes it from other compounds that may have higher affinity for the CB1 receptor . This selectivity makes this compound a valuable tool for studying the specific effects of CB2 receptor activation .
List of Similar Compounds
- AM-2201
- AB-CHMINACA
- AB-PINACA
- JWH-018
- CP47,497
- WIN55,212-2
Properties
IUPAC Name |
[1-(5-fluoropentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-13-20(21)25-23(26)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUESSZMROAFKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016923 | |
| Record name | FUBIMINA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984789-90-3 | |
| Record name | Fubimina | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1984789903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FUBIMINA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUBIMINA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96GD9R3UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Fubimina interact with its target and what are the downstream effects?
A1: this compound acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors [, ]. This means it binds to these receptors and activates them, leading to a cascade of intracellular signaling events. Specifically, this compound demonstrated high efficacy in activating CB1 receptors, even surpassing the efficacy of Δ9-Tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis []. This activation results in various pharmacological effects, including locomotor suppression, antinociception, hypothermia, and catalepsy in mice [].
Q2: What is the structural characterization of this compound?
A2: this compound, also known as BIM-2201, is chemically defined as (1-(5-fluoropentyl)-1H-benzo[d]imadazol-2-yl)(naphthalen-1-yl)methanone []. Unfortunately, the provided research papers do not offer detailed spectroscopic data or the molecular weight of this compound.
Q3: Are there any known resistance mechanisms or cross-resistance concerns with this compound?
A3: The provided research does not offer information about specific resistance mechanisms or cross-resistance profiles associated with this compound. This area requires further investigation to understand the potential for reduced effectiveness over time or cross-resistance with other cannabinoids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)



